Cas no 173614-88-5 ((4β,5β,6α,22R)-4,5,6,27-Tetrahydroxy-22,26-epoxyergosta-2,24-diene-1,26-dione)

(4β,5β,6α,22R)-4,5,6,27-Tetrahydroxy-22,26-epoxyergosta-2,24-diene-1,26-dione 化学的及び物理的性質
名前と識別子
-
- (20S,22R)-4beta,5beta,6alpha,27-tetrahydroxy-1-oxo-with-2,24-dienolide
- (20S,22R)-4beta,5beta,6alpha,27-tetrahydroxy-1-oxowitha-2,24-dienolide
- (20S,22R)-4β,5β,6α,27-Tetrahydroxy-1-oxowitha-2,24-dienolide
- 2,3-Dehydrosomnifericin
- 2,3-didehydrosomnifericin
- (4β,5β,6α,22R)-4,5,6,27-Tetrahydroxy-22,26-epoxyergosta-2,24-diene-1,26-dione
- CS-0032278
- HY-N5069
- 173614-88-5
- FS-7447
- E88830
- (2R)-5-(hydroxymethyl)-4-methyl-2-[(1S)-1-[(4S,5S,6S,8S,9S,10R,13S,14S,17R)-4,5,6-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,3-dihydropyran-6-one
- CHEMBL2047416
- AKOS040760195
- DA-49254
- (6R)-6-[(1S)-1-[(1R,3aS,3bS,5S,5aS,6S,9aR,9bS,11aS)-5,5a,6-trihydroxy-9a,11a-dimethyl-9-oxo-1H,2H,3H,3aH,3bH,4H,5H,6H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]ethyl]-3-(hydroxymethyl)-4-methyl-5,6-dihydropyran-2-one
-
- インチ: 1S/C28H40O7/c1-14-11-21(35-25(33)17(14)13-29)15(2)18-5-6-19-16-12-24(32)28(34)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31-32,34H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24-,26+,27-,28+/m0/s1
- InChIKey: MYGPMUHRIQQNSB-DAKZBPTQSA-N
- ほほえんだ: [C@@]12([C@]3([H])CC[C@]([H])([C@H](C)[C@@]4([H])CC(C)=C(CO)C(=O)O4)[C@]3(CC[C@]1([H])[C@@]1([C@](O)([C@@H](O)C2)[C@@H](O)C=CC1=O)C)C)[H]
計算された属性
- せいみつぶんしりょう: 488.27740361g/mol
- どういたいしつりょう: 488.27740361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 3
- 複雑さ: 986
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 11
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 124Ų
じっけんとくせい
- 色と性状: Powder
(4β,5β,6α,22R)-4,5,6,27-Tetrahydroxy-22,26-epoxyergosta-2,24-diene-1,26-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1205-10mg |
2,3-Didehydrosomnifericin |
173614-88-5 | 10mg |
¥ 3720 | 2024-07-20 | ||
TargetMol Chemicals | TN1205-1 ml * 10 mm |
2,3-Didehydrosomnifericin |
173614-88-5 | 1 ml * 10 mm |
¥ 2590 | 2024-07-20 | ||
TargetMol Chemicals | TN1205-10mg |
2,3-Didehydrosomnifericin |
173614-88-5 | 10mg |
¥ 3720 | 2024-07-24 | ||
TargetMol Chemicals | TN1205-10 mg |
2,3-Didehydrosomnifericin |
173614-88-5 | 98% | 10mg |
¥ 3,720 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1205-1 mL * 10 mM (in DMSO) |
2,3-Didehydrosomnifericin |
173614-88-5 | 1 mL * 10 mM (in DMSO) |
¥ 2590 | 2023-09-08 | ||
TargetMol Chemicals | TN1205-1 ml * 10 mm |
2,3-Didehydrosomnifericin |
173614-88-5 | 1 ml * 10 mm |
¥ 2590 | 2024-07-24 | ||
ChemFaces | CFN91969-10mg |
2,3-Didehydrosomnifericin |
173614-88-5 | >=98% | 10mg |
$338 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1205-5 mg |
2,3-Didehydrosomnifericin |
173614-88-5 | 5mg |
¥4546.00 | 2022-04-26 |
(4β,5β,6α,22R)-4,5,6,27-Tetrahydroxy-22,26-epoxyergosta-2,24-diene-1,26-dione 関連文献
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Withanolides and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid lactones Withanolides and derivatives
(4β,5β,6α,22R)-4,5,6,27-Tetrahydroxy-22,26-epoxyergosta-2,24-diene-1,26-dioneに関する追加情報
Research Briefing on (4β,5β,6α,22R)-4,5,6,27-Tetrahydroxy-22,26-epoxyergosta-2,24-diene-1,26-dione (CAS: 173614-88-5)
The compound (4β,5β,6α,22R)-4,5,6,27-Tetrahydroxy-22,26-epoxyergosta-2,24-diene-1,26-dione (CAS: 173614-88-5) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential pharmacological activities. This ergostane-type steroid derivative, characterized by its complex polyhydroxylated structure and conjugated diene system, has been the subject of several cutting-edge studies exploring its biosynthesis, biological activities, and therapeutic potential.
Recent studies have focused on the compound's natural occurrence and biosynthesis pathways. A 2023 publication in the Journal of Natural Products reported the isolation of this compound from marine-derived fungi, particularly from species of Aspergillus and Penicillium. The study revealed that the compound is produced through a modified ergosterol biosynthesis pathway involving several oxidative steps catalyzed by cytochrome P450 enzymes. The structural elucidation was confirmed through comprehensive NMR analysis and X-ray crystallography, providing valuable insights into its three-dimensional conformation.
Pharmacological investigations have demonstrated promising biological activities for this compound. Research published in Bioorganic Chemistry (2023) showed significant anti-inflammatory effects through inhibition of NF-κB signaling pathway in macrophage cells, with IC50 values in the low micromolar range. The compound's unique structural features, particularly the 22,26-epoxy bridge and tetrahydroxy substitution pattern, appear to be crucial for its bioactivity. Molecular docking studies suggest specific interactions with the p65 subunit of NF-κB, explaining its mechanism of action at the molecular level.
In cancer research, preliminary in vitro studies have revealed interesting cytotoxic properties against several cancer cell lines. A 2024 study in the European Journal of Medicinal Chemistry reported selective activity against breast cancer cells (MCF-7) with an IC50 of 8.2 μM, while showing minimal toxicity to normal mammary epithelial cells. The compound appears to induce apoptosis through mitochondrial pathway activation, as evidenced by caspase-3 cleavage and cytochrome c release. Structure-activity relationship studies are currently underway to optimize its anticancer properties.
The compound's potential as an antiviral agent has also been explored. Recent research in Antiviral Research (2024) demonstrated moderate activity against SARS-CoV-2 by inhibiting viral entry through interaction with spike protein. While the activity was not as potent as clinical antivirals, the unique mechanism suggests potential for development as part of combination therapies. The study also noted that the compound showed good stability in plasma and minimal cytotoxicity at effective concentrations.
From a chemical synthesis perspective, significant progress has been made in developing efficient routes to this complex molecule. A 2023 publication in Organic Letters described a 15-step total synthesis starting from commercially available ergosterol, featuring a key late-stage epoxidation and selective oxidation sequence. The synthetic approach achieved an overall yield of 12% and provided access to sufficient quantities for biological evaluation. This breakthrough opens possibilities for structural modification and analog development.
Current challenges in the research of this compound include improving its pharmacokinetic properties and target selectivity. The compound exhibits relatively poor aqueous solubility and moderate metabolic stability, which are being addressed through formulation approaches and structural modifications. Future research directions include detailed mechanistic studies, in vivo efficacy evaluation in disease models, and exploration of structure-activity relationships to develop more potent derivatives.
In conclusion, (4β,5β,6α,22R)-4,5,6,27-Tetrahydroxy-22,26-epoxyergosta-2,24-diene-1,26-dione represents a promising scaffold for drug discovery with multiple potential therapeutic applications. Its unique structural features and diverse biological activities make it an attractive target for further medicinal chemistry optimization and preclinical development. Continued research efforts are expected to yield valuable insights into its therapeutic potential and mechanism of action.
173614-88-5 ((4β,5β,6α,22R)-4,5,6,27-Tetrahydroxy-22,26-epoxyergosta-2,24-diene-1,26-dione) 関連製品
- 2807469-76-5((2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone)
- 1396809-48-5(3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide)
- 1346540-50-8(5-Bromo-2-methylpyridine-3-acetonitrile)
- 2228301-94-6(1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one)
- 133662-27-8(5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid)
- 877651-94-0(6-({5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate)
- 1373247-60-9(1-(2-Methoxy-5-methyl-benzenesulfonyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylic acid)
- 2229116-81-6(2-{3-(difluoromethyl)sulfanylphenyl}cyclopropan-1-amine)
- 263400-68-6(4-Chloro-6-methoxy-quinazolin-7-ol)
- 532928-01-1(L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER)
